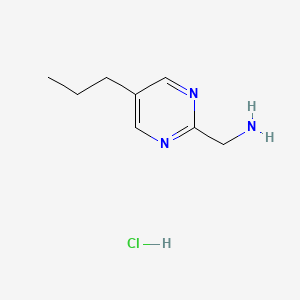
(5-Propylpyrimidin-2-YL)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Propylpyrimidin-2-YL)methanamine hydrochloride is a chemical compound with the molecular formula C8H14ClN3 and a molecular weight of 187.67 g/mol . This compound is a derivative of pyrimidine, a six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their diverse biological activities and are widely used in drug discovery and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Propylpyrimidin-2-YL)methanamine hydrochloride typically involves the reaction of 5-propylpyrimidine with methanamine in the presence of hydrochloric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include steps such as purification, crystallization, and drying to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
(5-Propylpyrimidin-2-YL)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in various substituted derivatives .
Aplicaciones Científicas De Investigación
(5-Propylpyrimidin-2-YL)methanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of various chemical products and intermediates
Mecanismo De Acción
The mechanism of action of (5-Propylpyrimidin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparación Con Compuestos Similares
Similar Compounds
(5-Methylpyridin-2-YL)methanamine: A similar compound with a methyl group instead of a propyl group.
2-(Pyridin-2-yl)pyrimidine: Another pyrimidine derivative with a pyridine ring attached
Uniqueness
(5-Propylpyrimidin-2-YL)methanamine hydrochloride is unique due to its specific structural features, such as the propyl group attached to the pyrimidine ring. This structural uniqueness may contribute to its distinct biological activities and chemical properties compared to other similar compounds .
Propiedades
Número CAS |
1196145-36-4 |
|---|---|
Fórmula molecular |
C8H14ClN3 |
Peso molecular |
187.67 g/mol |
Nombre IUPAC |
(5-propylpyrimidin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H13N3.ClH/c1-2-3-7-5-10-8(4-9)11-6-7;/h5-6H,2-4,9H2,1H3;1H |
Clave InChI |
ZTRZZWPVUKGQQQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CN=C(N=C1)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[5-(3-phenylpropanoylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B14170520.png)
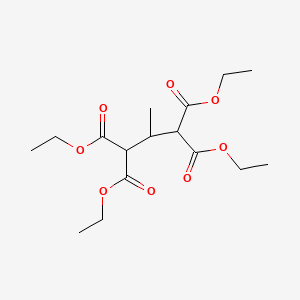
![1,1'-[Octane-1,8-diylbis(oxy)]bis(2,4-difluorobenzene)](/img/structure/B14170525.png)

![N-butyl-N-[2-(4-nitrophenyl)ethyl]-1-butanamine](/img/structure/B14170533.png)
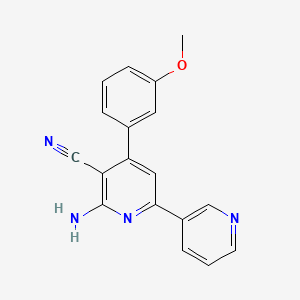

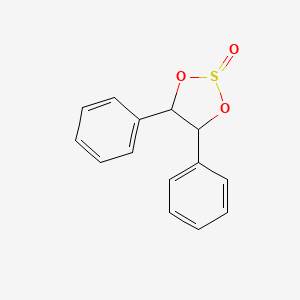
![(3R)-6-amino-3-ethyl-3-methyl-8-thioxo-4,8-dihydro-1H,3H-thiopyrano[3,4-c]pyran-5-carbonitrile](/img/structure/B14170570.png)
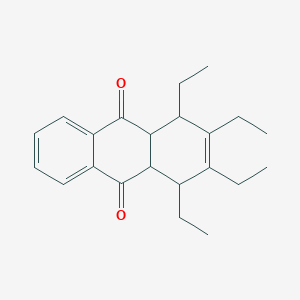
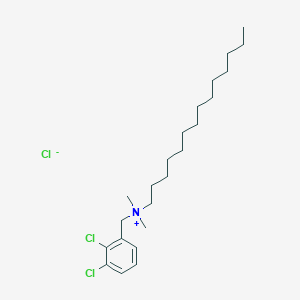
![N-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]-4-fluorobenzenamine](/img/structure/B14170588.png)
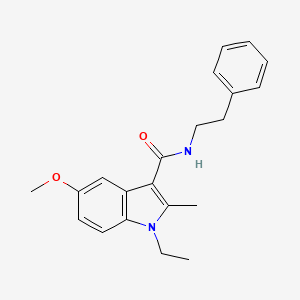
![2-[(3,4,5-Trichloro-2-thienyl)carbonyl]benzoic acid](/img/structure/B14170595.png)
